4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a benzodioxole ring fused to a thiazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid: An oxidized derivative with potential biological activities.
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol: A reduced derivative with different chemical properties.
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a benzodioxole and a thiazole ring in its structure, which imparts distinct chemical and biological properties. Its aldehyde functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-4-11-12-8(5-16-11)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMIKQHEIXAPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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